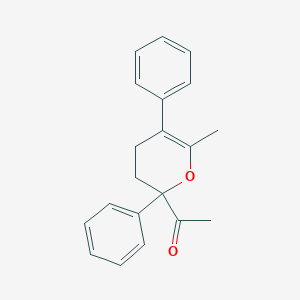
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one is a complex organic compound that belongs to the class of pyran derivatives. Pyrans are six-membered heterocyclic compounds containing one oxygen atom. This particular compound is characterized by its unique structure, which includes a pyran ring substituted with methyl and diphenyl groups, as well as an ethanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one typically involves multi-step organic reactions. One common method involves the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under various catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis . The reaction conditions often include refluxing in ethanol or other suitable solvents in the presence of catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of automated reactors and advanced purification techniques like column chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one involves its interaction with various molecular targets and pathways. The compound may exert its effects by:
Binding to specific enzymes or receptors: Modulating their activity and influencing cellular processes.
Generating reactive oxygen species (ROS): Inducing oxidative stress in target cells.
Inhibiting key signaling pathways: Affecting cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler pyran derivative with similar structural features.
2H-Pyran, 3,6-dihydro-4-methyl-2-(2-methyl-1-propenyl)-: Another pyran derivative with different substituents.
Uniqueness
1-(6-Methyl-2,5-diphenyl-3,4-dihydro-2H-pyran-2-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methyl, diphenyl, and ethanone groups makes it a versatile compound for various applications.
Properties
CAS No. |
114646-77-4 |
|---|---|
Molecular Formula |
C20H20O2 |
Molecular Weight |
292.4 g/mol |
IUPAC Name |
1-(6-methyl-2,5-diphenyl-3,4-dihydropyran-2-yl)ethanone |
InChI |
InChI=1S/C20H20O2/c1-15-19(17-9-5-3-6-10-17)13-14-20(22-15,16(2)21)18-11-7-4-8-12-18/h3-12H,13-14H2,1-2H3 |
InChI Key |
BMGIWYGSXKGWOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CCC(O1)(C2=CC=CC=C2)C(=O)C)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















